molecular formula C17H14N2O3 B6638939 N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6638939
M. Wt: 294.30 g/mol
InChI Key: WFXSNVXZNHDNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide, also known as PNU-74654, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzofuran derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide exerts its effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide induces cell death in cancer cells and reduces inflammation in various tissues.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide in lab experiments is its high potency and selectivity for PARP inhibition. It is also relatively easy to synthesize and has a long half-life, allowing for prolonged exposure in cell culture studies. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several potential future directions for research on N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide. One area of interest is its potential use in combination with other PARP inhibitors for cancer treatment. Another direction is its potential use in neurodegenerative disease research, as it has been shown to have neuroprotective effects in various animal models. Additionally, further studies are needed to investigate its potential use in other inflammatory conditions, such as autoimmune diseases.

Synthesis Methods

The synthesis of N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide involves the reaction of 4-aminobenzoic acid with 2-methyl-3-nitrobenzoic acid in the presence of phosphorus oxychloride. The resulting intermediate is then treated with 4-(aminocarbonyl)phenylboronic acid to yield the final product.

Scientific Research Applications

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. It has been found to exhibit anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.

properties

IUPAC Name

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-15(13-4-2-3-5-14(13)22-10)17(21)19-12-8-6-11(7-9-12)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXSNVXZNHDNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.